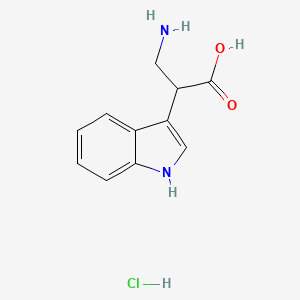

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It also belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Molecular Structure Analysis

The molecular structure of “3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride” is represented by the SMILES stringc1ccc2c(c1)c(c[nH]2)CC@@HO)N . The InChI representation is InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 .

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Another example is the use of L-tryptophan, an essential amino acid in animal diets, which is primarily used as a building block for protein synthesis. It plays a role in other physiological processes that are associated with immune and inflammatory responses such as the synthesis of serotonin and niacin .

- Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Among the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

- Indole derivatives like tryptophan and tryptamine were investigated for DNA cleaving activity . Compounds such as 2-amino-3-(1-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid showed significant activity with an IC50 of 4.13 ± 0.17 μM .

- L-tryptophan, an indole derivative, has been used as a feed additive for swine and poultry . It is an essential amino acid in animal diets and is regarded as the fourth and third limiting amino acid for the growth of swine and poultry, respectively .

Antiviral Activity

DNA Cleavage Activity

Feed Additive for Animals

Nutrient Supplement for Humans

- The crystal structure of indole derivatives can be analyzed for various purposes . For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid has been studied . This can provide valuable information about the compound’s physical and chemical properties, which can be useful in various scientific fields .

- Indole derivatives have been used in the assembly of pharmaceutically interesting scaffolds . This is due to their diverse biological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, they have immense potential to be explored for newer therapeutic possibilities .

Crystal Structure Analysis

Pharmaceutical Applications

properties

IUPAC Name |

3-amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-5-8(11(14)15)9-6-13-10-4-2-1-3-7(9)10;/h1-4,6,8,13H,5,12H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWLZMCHAGCCMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)

![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)

![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)

![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)

![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)

![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)